Anhydride phtalique-13C6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phthalic-13C6 anhydride is a chemical compound that is widely used in scientific research. It is a labeled compound, which means that it contains a specific isotope of carbon, 13C6. This labeling makes it useful in a variety of applications, including studies of metabolic pathways and drug metabolism.

Applications De Recherche Scientifique

Support hétérocyclique dans les réactions organiques

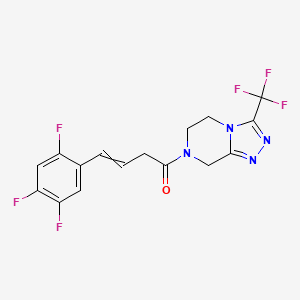

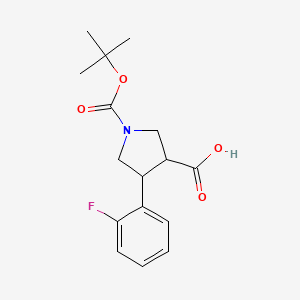

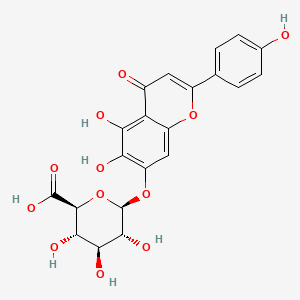

L'anhydride phtalique est un support hétérocyclique précieux et important dans les réactions organiques à deux et plusieurs composants {svg_1} {svg_2}. C'est un support puissant pour concevoir une large gamme de composés hétérocycliques qui possèdent différents types de propriétés et d'applications en chimie, en industrie et en pharmacie {svg_3} {svg_4}.

Synthèse de composés hétérocycliques

L'anhydride phtalique est utilisé dans la synthèse d'une large gamme de composés hétérocycliques {svg_5} {svg_6}. Ces composés ont diverses applications dans différents domaines de la chimie, de l'industrie et de la pharmacie {svg_7} {svg_8}.

Réactions d'estérification

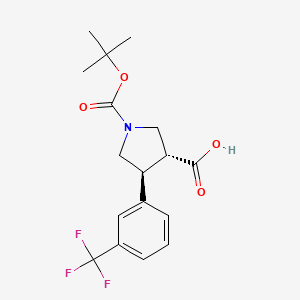

L'anhydride phtalique est utilisé dans les réactions d'estérification {svg_9} {svg_10}. Le produit de ces réactions, les esters phtalates, est utilisé comme plastifiant dans la fabrication du vinyle flexible, qui est utilisé dans les produits de consommation, les revêtements de sol et muraux, les applications en contact avec les aliments et les dispositifs médicaux {svg_11} {svg_12}.

Synthèse multi-étapes

L'anhydride phtalique est utilisé dans les processus de synthèse multi-étapes {svg_13} {svg_14}. C'est un intermédiaire clé dans la synthèse de nombreux colorants, résines, produits pharmaceutiques et autres composés organiques {svg_15} {svg_16}.

Production de plastifiants

L'anhydride phtalique est une matière première clé dans la production de plastifiants, utilisés pour augmenter la plasticité et la fluidité du matériau {svg_17} {svg_18}. Il est principalement utilisé pour la fabrication d'esters phtalates, qui sont utilisés comme plastifiants dans le chlorure de vinyle {svg_19} {svg_20}.

Production de colorants et de résines

L'anhydride phtalique est utilisé dans la production de colorants et de résines {svg_21} {svg_22}. C'est un ingrédient clé dans la synthèse de certains colorants et résines en raison de son groupement anhydride cyclique bifonctionnel {svg_23} {svg_24}.

Mécanisme D'action

Target of Action

Phthalic-13C6 Anhydride, a derivative of phthalic anhydride, is primarily involved in the production of phthalate plasticizers and as an intermediate in the production of dyes, pigments, and resins . It is highly reactive with water and alcohols .

Mode of Action

The primary mechanism of action of Phthalic-13C6 Anhydride is through its ability to undergo hydrolysis in the presence of water or alcohols, forming phthalic acid . Phthalic acid and its derivatives are known to have a variety of biological effects, including antioxidant and anti-inflammatory properties .

Biochemical Pathways

In the degradation of phthalates, phthalic acid is reported to be the intermediate product. The metabolic pathways and ring cleavage of phthalic acid can be used for further utilization of the phthalic acid generated . Metabolic pathways of phthalic acid in anaerobic and aerobic process conditions are different .

Pharmacokinetics

Once absorbed into the body, Phthalic-13C6 Anhydride can be metabolized to phthalic acid, which may then undergo further biotransformation to form other metabolites .

Result of Action

Phthalic-13C6 Anhydride can cause irritation and damage to the respiratory system if inhaled, and skin and eye irritation upon contact . Prolonged exposure to Phthalic-13C6 Anhydride may lead to chronic effects such as asthma or other respiratory problems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phthalic-13C6 Anhydride. For instance, it is highly reactive with water and alcohols, and can undergo hydrolysis to form phthalic acid . Its physical and chemical attributes have a significant impact on its environmental fate, transport, and degradation in different natural settings .

Analyse Biochimique

Biochemical Properties

Phthalic-13C6 Anhydride plays a significant role in biochemical reactions, particularly in the synthesis of phthaloyl amino acids. These derivatives have been shown to possess anti-inflammatory and immunomodulatory properties . Phthalic-13C6 Anhydride interacts with enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, it interacts with proteins involved in the inflammatory response, such as tumor necrosis factor-alpha and interleukin-1 beta, modulating their expression and activity .

Cellular Effects

Phthalic-13C6 Anhydride affects various types of cells and cellular processes. In immune cells, it has been shown to suppress the production of nitric oxide and pro-inflammatory cytokines, thereby reducing inflammation . It also influences cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, by inhibiting the activation of transcription factors involved in the inflammatory response . Furthermore, Phthalic-13C6 Anhydride affects gene expression by modulating the transcription of genes involved in inflammation and immune response . In terms of cellular metabolism, it has been observed to reduce the metabolic activity of immune cells, thereby decreasing their proliferation and activity .

Molecular Mechanism

The molecular mechanism of Phthalic-13C6 Anhydride involves its interaction with various biomolecules. It binds to enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, inhibiting their catalytic activity and reducing the production of pro-inflammatory mediators . Additionally, it interacts with transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells, preventing their activation and subsequent transcription of pro-inflammatory genes . Phthalic-13C6 Anhydride also modulates gene expression by influencing the transcription of genes involved in inflammation and immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phthalic-13C6 Anhydride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that Phthalic-13C6 Anhydride can have sustained anti-inflammatory effects, but its efficacy may diminish over time as the compound degrades . In in vitro studies, the compound has been observed to maintain its activity for several days, while in in vivo studies, its effects may last for several weeks .

Dosage Effects in Animal Models

The effects of Phthalic-13C6 Anhydride vary with different dosages in animal models. At low doses, the compound has been shown to have significant anti-inflammatory effects without causing any adverse effects . At higher doses, Phthalic-13C6 Anhydride may cause toxic effects, such as liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which no further increase in efficacy is observed . Additionally, high doses of Phthalic-13C6 Anhydride may lead to adverse effects, such as oxidative stress and tissue damage .

Metabolic Pathways

Phthalic-13C6 Anhydride is involved in various metabolic pathways, particularly those related to the degradation of phthalates . It is metabolized by enzymes such as phthalate dioxygenase and phthalate dehydrogenase, which convert it into phthalic acid . Phthalic acid is further metabolized by enzymes such as phthalic acid decarboxylase and phthalic acid hydrolase, leading to the formation of simpler compounds that can be utilized in cellular metabolism . The metabolic pathways of Phthalic-13C6 Anhydride also involve interactions with cofactors such as nicotinamide adenine dinucleotide and flavin adenine dinucleotide, which are essential for the enzymatic reactions involved in its degradation .

Transport and Distribution

Phthalic-13C6 Anhydride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters such as organic anion transporters and organic cation transporters, which facilitate its uptake and distribution within cells . Additionally, Phthalic-13C6 Anhydride binds to proteins such as albumin and globulins, which help in its transport through the bloodstream and distribution to various tissues . The compound’s localization and accumulation within cells are influenced by its interactions with cellular transporters and binding proteins .

Subcellular Localization

The subcellular localization of Phthalic-13C6 Anhydride is primarily within the cytoplasm and nucleus of cells . It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Within the cytoplasm, Phthalic-13C6 Anhydride interacts with enzymes and proteins involved in metabolic and signaling pathways . In the nucleus, it influences gene expression by interacting with transcription factors and modulating the transcription of specific genes . The compound’s activity and function are influenced by its subcellular localization and interactions with various biomolecules .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Phthalic-13C6 Anhydride can be achieved through the oxidation of Phthalic-13C6 Acid.", "Starting Materials": [ "Phthalic-13C6 Acid", "Oxidizing agent (e.g. potassium permanganate, sodium dichromate, or chromium trioxide)", "Solvent (e.g. acetic acid or sulfuric acid)" ], "Reaction": [ "Dissolve Phthalic-13C6 Acid in the solvent", "Add the oxidizing agent slowly to the solution while stirring", "Heat the mixture to a temperature between 60-80°C", "Continue stirring and heating until the reaction is complete (indicated by the disappearance of the starting material)", "Cool the mixture and filter the resulting solid", "Wash the solid with water and dry it under vacuum to obtain Phthalic-13C6 Anhydride" ] } | |

Numéro CAS |

1173019-01-6 |

Formule moléculaire |

C₂¹³C₆H₄O₃ |

Poids moléculaire |

154.07 |

Synonymes |

1,2-Benzenedicarboxylic Anhydride--13C6; 1,3-Phthalandione-13C6; 2-Benzofuran-1,3-dione-13C6; Araldite HT 901-13C6; ESEN-13C6; HT 901-13C6; NSC 10431-13C6; Phthalandione-13C6; Phthalanhydride-13C6; Phthalic Acid Anhydride-13C6; Retarder AK-13C6; Reta |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

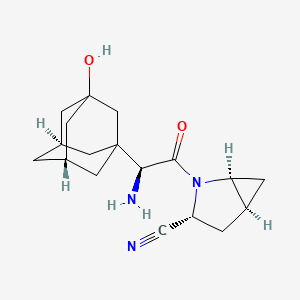

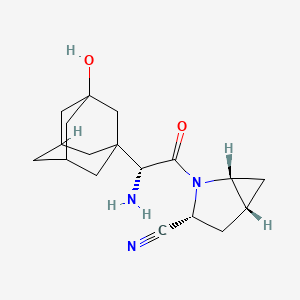

![(1S,3S,5S)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142285.png)

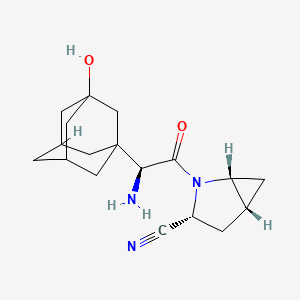

![(1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142288.png)

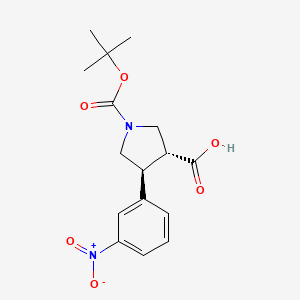

![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)